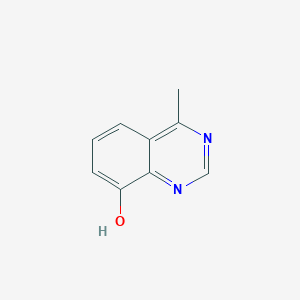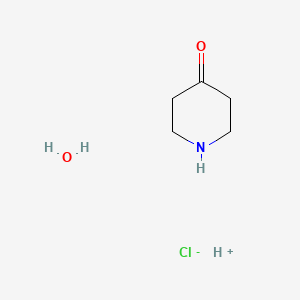
((1R,2R)-2-formylcyclobutyl)methyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((1R,2R)-2-formylcyclobutyl)methyl acetate is an organic compound with a unique structure that includes a cyclobutane ring, a formyl group, and a methyl acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((1R,2R)-2-formylcyclobutyl)methyl acetate typically involves the formation of the cyclobutane ring followed by the introduction of the formyl and methyl acetate groups. One common method involves the cyclization of a suitable precursor, such as a 1,2-dihalide, under conditions that promote ring closure. The formyl group can be introduced via formylation reactions, and the methyl acetate group can be added through esterification reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of catalysts and optimized reaction conditions can enhance yield and efficiency. For example, catalytic hydrogenation and asymmetric catalytic hydrogenation reactions can be employed to achieve high yields and selectivity .
Chemical Reactions Analysis
Types of Reactions
((1R,2R)-2-formylcyclobutyl)methyl acetate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The acetate group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under acidic or basic conditions.
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
Chemistry
((1R,2R)-2-formylcyclobutyl)methyl acetate is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology
In biological research, this compound can be used to study the effects of cyclobutane-containing molecules on biological systems. It may serve as a model compound for understanding the behavior of similar structures in biological contexts.
Medicine
Potential applications in medicine include the development of new pharmaceuticals. The compound’s reactivity and functional groups make it a candidate for drug design and synthesis.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be leveraged in the development of new materials with specific characteristics.
Mechanism of Action
The mechanism by which ((1R,2R)-2-formylcyclobutyl)methyl acetate exerts its effects depends on its interactions with molecular targets. The formyl group can participate in nucleophilic addition reactions, while the acetate group can undergo hydrolysis. These interactions can influence various biochemical pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
((1R,2R)-2-formylcyclobutyl)methyl acetate is unique due to its combination of a cyclobutane ring, formyl group, and methyl acetate group. This combination imparts distinct reactivity and properties compared to other similar compounds. The presence of the cyclobutane ring adds strain and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H12O3 |
|---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
[(1R,2R)-2-formylcyclobutyl]methyl acetate |
InChI |
InChI=1S/C8H12O3/c1-6(10)11-5-8-3-2-7(8)4-9/h4,7-8H,2-3,5H2,1H3/t7-,8-/m0/s1 |
InChI Key |
OYQHJCMXKSAHIL-YUMQZZPRSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1CC[C@H]1C=O |
Canonical SMILES |
CC(=O)OCC1CCC1C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,6R)-Spiro[4.4]nonane-1,6-diamine](/img/structure/B11920468.png)

![6'-Methylspiro[cyclopropane-1,3'-indoline]](/img/structure/B11920473.png)

![2,7,7-Trimethyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine](/img/structure/B11920490.png)
![7-methyl-1H,2H,3H-pyrido[3,4-b][1,4]oxazine](/img/structure/B11920494.png)



![Spiro[3.6]decan-1-one](/img/structure/B11920527.png)
![4,6-Difluoropyrazolo[1,5-A]pyridine](/img/structure/B11920535.png)
![(6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanamine](/img/structure/B11920539.png)

![3-Amino-2,3-dihydrobenzo[d]isoxazole-6-carbonitrile](/img/structure/B11920542.png)
